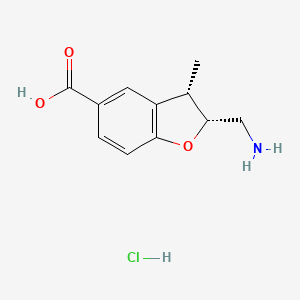

(2R,3S)-2-(Aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid;hydrochloride

Description

The compound (2R,3S)-2-(Aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid; hydrochloride is a stereospecific benzofuran derivative with a hydrochloride salt formulation. Its structure comprises a dihydrobenzofuran core substituted with an aminomethyl group at position 2, a methyl group at position 3 (in the (2R,3S) configuration), and a carboxylic acid moiety at position 3. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-6-8-4-7(11(13)14)2-3-9(8)15-10(6)5-12;/h2-4,6,10H,5,12H2,1H3,(H,13,14);1H/t6-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUVDCURYIQDSJ-XIWGLMHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Introduction of the Carboxylic Acid Group

Positioning the carboxylic acid moiety at the 5-position of the benzofuran ring demands electrophilic aromatic substitution or directed ortho-metalation strategies. A Friedel-Crafts acylation protocol, as described in EP0425359B1, employs phosgene or oxalyl chloride with aluminum chloride (AlCl₃) in apolar solvents (e.g., dichloromethane) to introduce acyl groups. For the target molecule, this method could be adapted by reacting the dihydrobenzofuran intermediate with a protected 4-hydroxybenzoic acid derivative. Subsequent hydrolysis under acidic conditions would unveil the carboxylic acid functionality.

Alternative routes involve the oxidation of methyl groups at the 5-position. For example, potassium permanganate (KMnO₄) or ruthenium-based catalysts in aqueous acidic media can convert methyl substituents to carboxylic acids, though this necessitates precise temperature control to prevent over-oxidation.

Stereochemical Control at C2 and C3

Achieving the (2R,3S) configuration represents the most significant synthetic challenge. Potential strategies include:

- Chiral resolution : Diastereomeric salt formation with tartaric acid or cinchona alkaloids to separate enantiomers post-synthesis.

- Asymmetric catalysis : Utilizing Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution during cyclization to induce stereoselectivity.

- Chiral starting materials : Sourcing enantiomerically pure precursors, such as (R)- or (S)-2-chloroethanol, to propagate chirality through the synthesis.

Notably, none of the reviewed sources directly address stereochemical control in dihydrobenzofuran systems, underscoring the need for innovative methodologies in this domain.

Hydrochloride Salt Formation

Final protonation of the primary amine with hydrochloric acid (HCl) in polar aprotic solvents (e.g., ethanol or tetrahydrofuran) yields the hydrochloride salt. The EP0425359B1 patent demonstrates this step in the synthesis of amiodarone hydrochloride, where gaseous HCl is bubbled through a solution of the free base until precipitation is complete. Critical factors include:

- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.

- Temperature : Cooling to 0–5°C during acid addition minimizes degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for each synthetic stage:

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.

Reduction: Reduction reactions can reduce the compound, potentially altering its functional groups.

Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.

Reduction Products: Reduced forms of the compound, potentially with altered chemical properties.

Substitution Products: Substituted derivatives with different atoms or groups attached.

Scientific Research Applications

The compound has several applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in biological studies to investigate its interactions with biological systems.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be used in various industrial processes, such as the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group and the carboxylic acid functionality play crucial roles in these interactions, potentially affecting biological processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of benzofuran and tetrahydrofuran derivatives with diverse substitutions. Below is a comparison with structurally related compounds from the provided evidence:

Table 1: Key Structural and Functional Differences

Key Observations

Functional Group Impact: The target compound’s carboxylic acid and hydrochloride salt enhance polarity and bioavailability compared to the methyl ester derivative (), which requires metabolic activation. The amide in may confer resistance to enzymatic degradation but reduce solubility .

Stereochemical Influence :

- The (2R,3S) configuration of the target compound contrasts with the (2S,3S) configuration in . Such stereochemical differences can lead to divergent biological activities, as seen in chiral drug interactions (e.g., thalidomide enantiomers) .

Pharmacokinetic Considerations :

- The hydrochloride salt in the target compound improves dissolution rates versus the free acid or neutral derivatives. In contrast, the methyl ester () may exhibit higher membrane permeability but requires hydrolysis for activation .

Research Findings and Implications

- Stability : The hydrochloride salt formulation likely enhances shelf-life compared to hygroscopic free bases (e.g., ).

Biological Activity

Chemical Structure and Properties

The compound has a unique molecular structure that contributes to its biological activity. Its chemical formula is with a molecular weight of approximately 245.71 g/mol. The presence of the benzofuran moiety is significant as it often correlates with various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, research indicates that certain benzofuran-based carboxylic acids exhibit antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. A specific derivative demonstrated an IC50 value of 2.52 ± 0.39 μM, indicating strong antiproliferative activity and pro-apoptotic effects in cancer cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9e | MDA-MB-231 | 2.52 | Induces apoptosis and cell cycle arrest |

| 9b | MCF-7 | Not reported | Not specified |

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are critical metalloenzymes involved in various physiological processes. The compound has shown moderate inhibitory effects on human carbonic anhydrase II (hCA II), with inhibition constants (Ki) ranging from 3.1 to 67.1 μM across different derivatives . This inhibition can affect pH regulation and potentially influence tumorigenicity.

Table 2: Inhibition Constants for Benzofuran Derivatives

| Compound | hCA Isoform | Ki (μM) |

|---|---|---|

| 9a | hCA II | 7.9 |

| 9b | hCA II | 10.1 |

| 9c | hCA II | 3.1 |

| 9d | hCA II | 4.1 |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound has been shown to increase early and late apoptosis in cancer cells significantly.

- Cell Cycle Arrest : Treatment with the compound leads to a notable increase in cells arrested at the G2-M phase, indicating a disruption in normal cell cycle progression .

Safety and Toxicity

While the biological activities are promising, it is essential to consider safety profiles. The International Chemical Safety Cards provide essential health information, although specific toxicity data for this compound may be limited . Further studies are necessary to establish comprehensive safety assessments.

Case Studies

A notable case study involved testing the compound on human breast cancer cell lines, where it demonstrated significant growth inhibition and apoptosis induction compared to control groups. Flow cytometry assays revealed that treatment led to a marked increase in apoptotic cells, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.